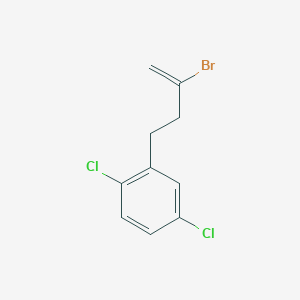

2-Bromo-4-(2,5-dichlorophenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVJDBRZQUAMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=CC(=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258716 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-82-3 | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Organic Compounds and Butenes

2-Bromo-4-(2,5-dichlorophenyl)-1-butene is a halogenated organic compound, a broad and vital category of molecules in chemical research and industry. The inclusion of halogen atoms—in this case, one bromine and two chlorine atoms—can profoundly alter the physicochemical properties of an organic molecule. nih.gov Halogenation is a common strategy in drug discovery to enhance properties such as lipophilicity, which can improve membrane permeability and oral absorption. mdpi.com The presence of halogens can also influence a molecule's binding affinity to biological targets through interactions like halogen bonding. researchgate.netresearchgate.net Specifically, chlorine and bromine are frequently found in biologically active metabolites. nih.gov

The butene backbone of the molecule provides a reactive and versatile scaffold. Butene derivatives are common intermediates in organic synthesis and are found in a variety of biologically active compounds. The combination of a butene structure with a dichlorophenyl group and a bromine atom suggests a molecule with potential for further chemical modification and a range of possible applications.

Rationale for Academic Investigation of 2 Bromo 4 2,5 Dichlorophenyl 1 Butene

The academic investigation of 2-Bromo-4-(2,5-dichlorophenyl)-1-butene can be justified from several perspectives, primarily stemming from the known activities of structurally related compounds.

Firstly, the presence of the dichlorophenyl group is a common feature in many compounds with demonstrated biological activity. For instance, various dichlorophenyl derivatives have been explored for their antimicrobial and antifungal properties. mdpi.com The substitution pattern on the phenyl ring can significantly influence the biological efficacy of the compound.

Secondly, halogenated compounds, including those containing bromine, are well-represented among marine natural products with a wide array of biological activities, such as antibacterial, antiviral, and antitumor effects. mdpi.comnih.gov The specific combination of chlorine and bromine in this compound may lead to unique biological properties.

The following table summarizes the observed biological activities in compounds that are structurally related to this compound, providing a strong rationale for its investigation.

| Compound Class/Derivative | Observed Biological Activities | Reference |

| Dichlorophenyl Derivatives | Antimicrobial, Antifungal | mdpi.com |

| Halogenated Marine Natural Products | Antibacterial, Antiviral, Antitumor | mdpi.com |

| Bromo-substituted Compounds | Antimicrobial, Antiproliferative | nih.gov |

| Chiral Alkyl Halides | Potential for enhanced bioactivity | mdpi.com |

Furthermore, from a synthetic chemistry standpoint, this compound represents an interesting target for the development of new synthetic methodologies. The presence of multiple reactive sites—the double bond and the carbon-bromine bond—makes it a versatile precursor for the synthesis of more complex molecules.

Overview of Current Research Gaps and Future Directions for 2 Bromo 4 2,5 Dichlorophenyl 1 Butene

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. amazonaws.com For This compound , the most logical disconnections involve the carbon-bromine bond and a key carbon-carbon bond in the butene chain.

A primary disconnection is the C-Br bond at the second position (C2) of the butene chain. This approach identifies 4-(2,5-dichlorophenyl)-1-butene (B3315299) as the immediate key precursor. The forward reaction would involve a selective allylic bromination of this precursor.

Further deconstruction of 4-(2,5-dichlorophenyl)-1-butene can be approached by disconnecting the C3-C4 bond. This leads to two simpler synthons: a 2,5-dichlorobenzyl moiety and an allyl group. These can be derived from practical reagents such as 2,5-dichlorobenzyl bromide and an allyl organometallic reagent, for instance, allylmagnesium bromide . This suggests that a Grignard reaction would be a feasible method for constructing the carbon skeleton of the precursor.

Therefore, the key precursors identified through this analysis are:

4-(2,5-dichlorophenyl)-1-butene (for the final bromination step)

2,5-dichlorobenzyl bromide (starting material for the precursor)

Allyl bromide (to form the Grignard reagent)

1,4-dichlorobenzene (as a potential starting point for more complex routes)

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, direct synthesis can be envisioned primarily through the preparation and subsequent halogenation of an alkene precursor.

This pathway represents the most direct and plausible route to the target molecule. It involves two main stages: the synthesis of the precursor alkene followed by its selective bromination.

Stage 1: Synthesis of 4-(2,5-dichlorophenyl)-1-butene

The precursor can be synthesized via a Grignard coupling reaction. First, 2,5-dichlorobenzyl bromide is reacted with magnesium turnings in dry ether to form the Grignard reagent, 2,5-dichlorobenzylmagnesium bromide. This reagent is then reacted with allyl bromide to form the C-C bond, yielding 4-(2,5-dichlorophenyl)-1-butene after an aqueous workup.

Stage 2: Allylic Bromination

The key to forming This compound is the selective bromination at the allylic position (C2) of the double bond, without affecting the aromatic ring or causing addition across the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄).

The table below outlines a proposed reaction scheme for this halogenation.

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |

| 1 | 4-(2,5-dichlorophenyl)-1-butene | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ | Reflux | This compound |

This table presents a plausible synthetic protocol based on established chemical reactions.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. nih.govharvard.edu The main types are cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.gov

For the synthesis of This compound , a cross-metathesis reaction could theoretically be considered between two smaller olefins. However, this approach is not ideal. A potential, yet inefficient, route might involve the cross-metathesis of 2,5-dichlorostyrene with 3-bromo-1-propene . This reaction would likely suffer from poor selectivity, yielding a mixture of homodimers and the desired heterodimer product, making purification difficult and yields low. Given the efficiency of the halogenation route, olefin metathesis would not be the preferred method for synthesizing this specific target molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Reaction : The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. nih.govtcichemicals.com It is a highly versatile method for forming aryl-C(sp²) or aryl-C(sp³) bonds. nih.govuwindsor.ca A plausible, albeit more complex, route to the target molecule could involve the coupling of 2,5-dichlorophenylboronic acid with a suitable four-carbon building block, such as 2,4-dibromo-1-butene . This would require careful control of reaction conditions to ensure selective coupling at the C4 position without reacting with the vinylic bromide at C2. The development of such a selective reaction could be challenging.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgmdpi.com Synthesizing the target molecule via a Heck reaction would be difficult. For instance, reacting 1-bromo-2,5-dichlorobenzene with 2-bromo-1-butene is not a standard Heck protocol and would face significant challenges in reactivity and regioselectivity. nih.gov An alternative, the reaction of 1-bromo-2,5-dichlorobenzene with 1-butene , would not yield the desired substitution pattern. researchgate.net Therefore, the Heck reaction is not considered a practical route for this specific target.

Stereoselective and Regioselective Synthesis of this compound

The concepts of stereoselectivity and regioselectivity are crucial in synthesis design.

For the target molecule, This compound , the carbon atom bearing the bromine (C2) is part of a terminal double bond and is sp² hybridized. Consequently, it is not a stereocenter. The molecule is achiral and does not have enantiomers or diastereomers. Therefore, strategies for enantioselective or diastereoselective control are not applicable to its synthesis.

However, regioselectivity is of paramount importance in the proposed synthetic routes.

In Halogenation : During the bromination of the precursor 4-(2,5-dichlorophenyl)-1-butene , there are several possible positions where the bromine could attach. It could add to the double bond (electrophilic addition) or substitute a hydrogen on the aromatic ring (electrophilic aromatic substitution) or at an allylic or other aliphatic position (radical substitution). Using N-Bromosuccinimide (NBS) with a radical initiator is a classic method to selectively achieve bromination at the allylic position (C2), which is the desired regiochemical outcome, over other potential side reactions.

In Coupling Reactions : If a Suzuki-Miyaura reaction were employed using a di-halogenated butene, the regioselectivity of the palladium catalyst would be critical. The catalyst would need to selectively facilitate C-C bond formation at one halogenated site while leaving the other untouched. This often depends on the differing reactivity of the C-X bonds (e.g., C-I > C-Br > C-Cl). Achieving such selectivity can be a significant synthetic challenge that requires careful optimization of catalysts, ligands, and reaction conditions.

The table below summarizes the regioselectivity considerations for the primary proposed synthesis.

| Reaction Step | Desired Regioisomer | Potential Side Products (Undesired Regioisomers) | Method for Control |

| Bromination of 4-(2,5-dichlorophenyl)-1-butene | This compound | 1,2-Dibromo-4-(2,5-dichlorophenyl)butane; Aromatic bromination products | Use of N-Bromosuccinimide (NBS) with a radical initiator to favor allylic substitution. |

This table highlights the importance of controlling regioselectivity in the synthesis.

Regioisomeric Purity Methodologies

Achieving high regioisomeric purity in the synthesis of this compound presents a significant chemical challenge. The structure contains two key regiochemical features: the placement of the bromine atom at the C2 position of the butene chain and the location of the double bond between C1 and C2. A plausible synthetic strategy would involve the selective bromination of a precursor molecule, 4-(2,5-dichlorophenyl)-1-butene.

The most common and effective method for the regioselective bromination of an allylic C-H bond is through a free-radical chain reaction. masterorganicchemistry.com The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν), is the standard protocol for this transformation. masterorganicchemistry.com This method is designed to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. pressbooks.pub This is crucial because high concentrations of Br₂ would favor the competing electrophilic addition reaction across the C=C double bond, which would yield 1,2-dibromo-4-(2,5-dichlorophenyl)butane instead of the desired product.

The mechanism involves the homolytic cleavage of the weakest C-H bond, which in the case of 4-(2,5-dichlorophenyl)-1-butene, is the allylic C-H bond at the C3 position. Abstraction of this hydrogen by a bromine radical leads to a resonance-stabilized allylic radical. This radical intermediate can, in theory, react with Br₂ at either the C1 or C3 position. However, for terminal alkenes, the reaction often favors the formation of the kinetic product, which in this case would be the rearranged 4-bromo-1-(2,5-dichlorophenyl)-1-butene, over the thermodynamically more stable internal alkene. To synthesize the target compound, this compound, alternative strategies such as the dehydrobromination of a vicinal dibromide under specific base conditions might be required to control the regiochemical outcome of the double bond and bromine placement. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on maximizing efficiency and minimizing environmental impact. jocpr.comnumberanalytics.com

The choice of solvent is critical in green synthesis. Historically, radical brominations were often conducted in hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which is now recognized as a toxic, ozone-depleting substance. acs.org

Modern approaches prioritize the use of more environmentally benign solvents. For NBS brominations, greener alternatives such as acetonitrile (B52724) have proven effective. acs.org Other strategies include using solvents with lower environmental impact or developing solvent-free reaction conditions. researchgate.net Mechanochemistry, where reactions are induced by mechanical force (milling or grinding), represents a promising solvent-free approach for certain bromination reactions. proquest.com Minimizing the total volume of solvent by running reactions at higher concentrations is another key principle that reduces waste and improves process efficiency.

From an efficiency standpoint, the concept of atom economy is paramount. wikipedia.orgmonash.edu The proposed synthesis using NBS for allylic bromination is a substitution reaction, which inherently has a lower atom economy than an addition reaction because the succinimide (B58015) moiety becomes a byproduct. wordpress.com While this is a drawback, it is often a necessary trade-off to achieve the required chemoselectivity and regioselectivity that would be unattainable with a more atom-economical but less selective reagent like molecular bromine. acsgcipr.org

Atom Economy and Catalyst Development

The conversion of 4-(2,5-dichlorophenyl)-1-butene to this compound is achieved through allylic bromination. This type of reaction specifically targets the substitution of a hydrogen atom on a carbon adjacent to a double bond. A widely employed reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comchadsprep.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com The use of NBS is favored over molecular bromine (Br₂) as it helps to minimize the competing electrophilic addition of bromine across the double bond, thereby enhancing the yield of the desired allylic bromide. chadsprep.commasterorganicchemistry.com

The reaction proceeds via a free radical chain mechanism. chemistrysteps.com The process is typically initiated by light or a radical initiator, which generates a bromine radical from NBS. masterorganicchemistry.comyoutube.com This bromine radical then abstracts an allylic hydrogen from the substrate, 4-(2,5-dichlorophenyl)-1-butene, to form a resonance-stabilized allylic radical. This radical then reacts with a low concentration of Br₂, generated in situ from the reaction of NBS with HBr, to yield the final product, this compound, and another bromine radical to continue the chain reaction. masterorganicchemistry.comchemistrysteps.com

Atom Economy:

Atom economy is a crucial principle in green chemistry that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of the allylic bromination of 4-(2,5-dichlorophenyl)-1-butene using NBS, the atom economy is not 100%. The reaction produces succinimide as a stoichiometric byproduct.

The calculation for the theoretical atom economy is as follows:

Molecular Weight of 4-(2,5-dichlorophenyl)-1-butene (C₁₀H₁₀Cl₂): Approximately 201.09 g/mol

Molecular Weight of N-Bromosuccinimide (C₄H₄BrNO₂): Approximately 177.98 g/mol

Molecular Weight of this compound (C₁₀H₉BrCl₂): Approximately 279.99 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂): Approximately 99.09 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (279.99 / (201.09 + 177.98)) x 100 ≈ 73.8%

This calculation demonstrates that a significant portion of the reactant mass is converted into the succinimide byproduct, highlighting an area for potential improvement through the development of more atom-economical catalytic systems.

Catalyst Development:

While the traditional Wohl-Ziegler allylic bromination using NBS and a radical initiator is effective, research in organic synthesis is continuously focused on developing more efficient and selective catalytic methods. The primary goals in this area are to improve regioselectivity, reduce waste, and utilize milder reaction conditions.

For allylic brominations, the development of catalytic systems that can activate the substrate or the brominating agent in a more controlled manner is a key area of interest. While specific catalysts for the synthesis of this compound are not extensively documented in the public domain, general advancements in catalysis for allylic functionalization are relevant.

Table of Reagents and Conditions for Allylic Bromination

| Reagent/Catalyst | Role | Reaction Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Brominating Agent | Typically in a non-polar solvent like CCl₄ with a radical initiator (e.g., AIBN) or light. libretexts.orgorganic-chemistry.org | High selectivity for allylic position over double bond addition. chadsprep.commasterorganicchemistry.com | Produces stoichiometric succinimide byproduct, lowering atom economy. |

| Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Initiator | Used in small, catalytic amounts to start the radical chain reaction. youtube.com | Allows the reaction to proceed at lower temperatures compared to thermal initiation. | Can introduce impurities and requires careful handling. |

| Light (UV irradiation) | Initiator | Provides the energy for the homolytic cleavage of the N-Br bond in NBS. masterorganicchemistry.com | A clean method of initiation without chemical additives. | May require specialized equipment and can sometimes lead to side reactions. |

The development of truly catalytic systems for this specific transformation would likely focus on a few key areas:

Catalytic Generation of the Brominating Species: Designing a catalyst that can use a more benign source of bromine (e.g., a bromide salt) and an oxidant to generate the active brominating species in situ would improve atom economy.

Regioselective C-H Activation: Advanced catalytic systems, potentially involving transition metals, could directly and selectively activate the allylic C-H bond, allowing for more controlled bromination.

Photoredox Catalysis: The use of photoredox catalysts has emerged as a powerful tool for radical reactions. A suitable photoredox catalyst could potentially mediate the allylic bromination under very mild conditions with high selectivity.

While the use of NBS remains a practical and widely accepted method for synthesizing compounds like this compound, the principles of green chemistry continue to drive research towards the development of more sustainable and atom-economical catalytic alternatives.

Mechanistic Investigations of Electrophilic Additions to the Butene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In these reactions, the π electrons of the alkene act as a nucleophile, attacking an electrophile. This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

The initial attack by an electrophile, such as a proton from a hydrohalic acid (HX), can occur at either carbon of the double bond. Following Markovnikov's rule, the electrophile will preferentially add to the less substituted carbon (C1), leading to the formation of a more stable secondary carbocation at C2. The presence of the electron-withdrawing 2,5-dichlorophenyl group can influence the stability of this carbocation. The subsequent attack by a nucleophile on the carbocation intermediate yields the final addition product.

Illustrative Electrophilic Addition Pathways:

| Electrophile (E+) | Nucleophile (Nu-) | Intermediate Carbocation | Major Product |

| H+ | Br- | Secondary Carbocation at C2 | 2,3-Dibromo-1-(2,5-dichlorophenyl)butane |

| H+ | H2O | Secondary Carbocation at C2 | 3-Bromo-1-(2,5-dichlorophenyl)butan-2-ol |

| Br+ | Br- | Cyclic Bromonium Ion | 1,2,3-Tribromo-1-(2,5-dichlorophenyl)butane |

This table is illustrative and based on general principles of electrophilic addition reactions.

Nucleophilic Substitution Pathways on the Bromine Center

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. As a secondary allylic halide, it can undergo nucleophilic substitution through both S\N1 and S\N2 mechanisms.

The S\N2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center (C3). The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can affect the feasibility of the S\N2 mechanism.

Alternatively, the compound can undergo substitution via an S\N1 mechanism. This pathway involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products, including rearranged isomers. The use of a weak nucleophile and a polar protic solvent would favor the S\N1 pathway.

Hypothetical Kinetic Data for Nucleophilic Substitution:

| Nucleophile | Solvent | Proposed Dominant Mechanism | Hypothetical Relative Rate |

| I- | Acetone | S\N2 | 100 |

| CH3O- | Methanol | S\N2/E2 | 75 |

| H2O | Formic Acid | S\N1 | 10 |

| (CH3)3CO- | t-Butanol | E2 | 5 |

This table presents hypothetical data to illustrate the expected relative rates of reaction under different conditions and is not based on experimental results for this specific compound.

Radical Reactions and Their Role in this compound Chemistry

The allylic position in this compound makes it susceptible to radical reactions, particularly allylic bromination. In the presence of a radical initiator, such as light or heat, and a low concentration of bromine, a hydrogen atom at the allylic carbon (C3) can be abstracted to form a resonance-stabilized allylic radical. This radical can then react with a bromine molecule to yield a brominated product.

The resonance stabilization of the allylic radical means that the unpaired electron can be delocalized between C1 and C3. This can lead to the formation of constitutional isomers, with the bromine adding to either of these positions. The regioselectivity of the reaction can be influenced by the steric environment and the relative stability of the potential double bond in the final product. The use of N-bromosuccinimide (NBS) is a common method for achieving allylic bromination while keeping the concentration of bromine low to suppress competing electrophilic addition to the double bond.

Transition State Analysis and Reaction Energetics

The transition states and energetics of the reactions of this compound are key to understanding the reaction pathways. For electrophilic additions, the rate-determining step is typically the formation of the carbocation intermediate. The transition state for this step will have a high energy level, and its stability will be influenced by the substitution pattern of the alkene.

In S\N2 reactions, the transition state involves a pentacoordinate carbon atom, with the nucleophile and the leaving group partially bonded. The energy of this transition state is sensitive to steric effects. For S\N1 reactions, the rate-determining step is the formation of the carbocation, and the activation energy will be related to the stability of this intermediate.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the transition states and calculate the activation energies for these various reactions, providing theoretical insights into the reaction kinetics and selectivity.

Kinetic Studies of Key Transformation Steps for this compound

Detailed kinetic studies would be necessary to quantify the rates of the various reactions that this compound can undergo. For electrophilic additions, the reaction would be expected to follow second-order kinetics, being first order in both the alkene and the electrophile.

The kinetics of nucleophilic substitution would depend on the mechanism. An S\N2 reaction would exhibit second-order kinetics, while an S\N1 reaction would show first-order kinetics, with the rate being dependent only on the concentration of the substrate. Competition between substitution and elimination reactions would also need to be considered, with the base strength of the nucleophile playing a crucial role.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Bromo 4 2,5 Dichlorophenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-(2,5-dichlorophenyl)-1-butene, both 1D and 2D NMR experiments are essential.

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the nine protons in the molecule. The aromatic region would display complex signals for the three protons on the dichlorophenyl ring. The aliphatic and vinylic regions would contain signals for the butene chain protons. Based on analogous structures, the predicted chemical shifts and multiplicities are detailed in the table below.

¹³C NMR Spectroscopy: The molecule possesses ten carbon atoms, all of which are chemically non-equivalent, leading to the expectation of ten distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nature of the carbon-carbon bonds (sp² vs. sp³). For instance, carbon atoms attached to chlorine or bromine are shifted downfield. The approximate chemical shifts can be predicted by analyzing data from similar structures like but-1-ene and substituted benzenes. docbrown.infolibretexts.org

Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1a, H-1b (vinyl) | 5.5 - 5.8 | Two doublets | 2H |

| H-3 (methylene) | ~3.0 | Triplet of doublets | 2H |

| H-4 (benzylic) | ~2.9 | Triplet | 2H |

| H-3', H-4', H-6' (aromatic) | 7.1 - 7.4 | Multiplets | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~118 |

| C-2 (-C(Br)=) | ~135 |

| C-3 (-CH₂-) | ~40 |

| C-4 (-CH₂-Ar) | ~35 |

| C-1' (Ar-C) | ~140 |

| C-2' (Ar-C-Cl) | ~133 |

| C-3' (Ar-CH) | ~131 |

| C-4' (Ar-CH) | ~129 |

| C-5' (Ar-C-Cl) | ~132 |

| C-6' (Ar-CH) | ~128 |

To confirm the assignments made from 1D NMR and to establish the full connectivity of the molecule, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the benzylic protons (H-4) and the adjacent methylene (B1212753) protons (H-3). Further, the H-3 protons would show a correlation to the vinylic protons (H-1), confirming the butene chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-4 with C-4, H-3 with C-3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the molecular fragments. Expected key correlations include:

From the benzylic protons (H-4) to the aromatic carbons C-1', C-2', and C-6'.

From the vinyl protons (H-1) to carbon C-3.

From the H-3 protons to carbons C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help in confirming the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum provides information about the various bond vibrations. For this compound, characteristic absorption bands would confirm the presence of the aromatic ring, the alkene, and the halogen substituents. nih.gov

Raman spectroscopy is a complementary technique to FTIR. jyoungpharm.org Vibrations of non-polar bonds, such as the C=C bond in the butene chain and the aromatic ring, often produce strong Raman signals where FTIR signals might be weak. The C-Br and C-Cl bonds also have characteristic Raman shifts.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Vinylic =C-H Stretch | 3080 - 3020 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Alkene C=C Stretch | ~1640 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| CH₂ Bending | ~1465 | FTIR |

| =CH₂ Out-of-Plane Bend | 990, 910 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

| C-Br Stretch | 650 - 500 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would be particularly informative due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex and highly characteristic pattern for the molecular ion peak ([M]⁺), spread across several mass units (M, M+2, M+4, M+6). docbrown.info

The fragmentation of the molecular ion upon electron ionization would likely proceed through several key pathways:

Loss of a bromine radical: Cleavage of the C-Br bond would lead to a stable secondary carbocation. This is often a favorable fragmentation pathway. researchgate.net

Benzylic cleavage: Fission of the C3-C4 bond would yield a dichlorotropylium ion or a related dichlorobenzyl cation, which is stabilized by the aromatic ring.

Loss of the butenyl side chain: Fragmentation could result in the formation of an ion corresponding to the dichlorophenyl moiety.

Expected Key Fragments in the Mass Spectrum

| m/z Value (for most abundant isotopes) | Identity of Fragment |

| 292 (M⁺) | [C₁₀H₉⁷⁹Br³⁵Cl₂]⁺ |

| 213 | [M - Br]⁺ |

| 159 | [C₆H₃Cl₂CH₂]⁺ (Dichlorobenzyl cation) |

| 145 | [C₆H₃Cl₂]⁺ |

| 53 | [C₄H₅]⁺ (Butenyl cation) |

High-Resolution Mass Spectrometry (HRMS)

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This analysis would be essential to confirm the elemental composition of C₁₀H₉BrCl₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Detailed studies on the fragmentation pathways of this compound using Tandem Mass Spectrometry (MS/MS) have not been reported in the scientific literature. An MS/MS analysis would involve the isolation of the molecular ion and its subsequent fragmentation to provide information about the compound's structure and the connectivity of its atoms.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Due to the presence of a chiral center at the second carbon atom, this compound can exist as a pair of enantiomers. However, no chiroptical spectroscopy studies, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), have been published for this compound. These techniques are necessary to investigate and characterize the stereochemical properties of the individual enantiomers.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 2,5 Dichlorophenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and vibrational frequencies of organic compounds. researchgate.net By utilizing functionals that approximate the exchange-correlation energy, DFT can provide highly accurate results that are comparable to experimental data.

For 2-Bromo-4-(2,5-dichlorophenyl)-1-butene, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (i.e., its optimized geometry). researchgate.net This involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) and Raman spectra are instrumental in interpreting experimental spectroscopic data and can aid in the identification and characterization of the compound. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 | ~1.34 Å |

| C2-Br | ~1.95 Å | |

| C4-C5 (Aromatic) | ~1.40 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C1-C2-C3 | ~122° |

| Br-C2-C3 | ~115° | |

| Dihedral Angle | C1-C2-C3-C4 | Varies with conformation |

Note: The values in this table are illustrative and based on typical values for similar chemical bonds and structures.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate energetic information.

For this compound, these methods would be employed to calculate a precise energetic profile. This includes determining the absolute energy of the molecule, its ionization potential (the energy required to remove an electron), and its electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. For instance, a lower ionization potential suggests that the molecule can be more easily oxidized. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements of the atoms known as conformations. Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters. As mentioned, DFT calculations can predict IR and Raman spectra. researchgate.net In addition, methods exist for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be predicted. These predicted spectra can be invaluable for interpreting experimental data, especially for complex molecules where spectral overlap can make assignments challenging.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | =CH₂ | ~118 |

| C2 | =C(Br)- | ~135 |

| C3 | -CH₂- | ~40 |

| C4 | -CH(Ar)- | ~45 |

| Aromatic Carbons | C-Cl | ~132 |

| C-H | ~128-130 | |

| C-C4 | ~140 |

Note: These are representative values and the actual shifts would be determined by more precise calculations.

Reaction Mechanism Modeling and Transition State Identification

Theoretical chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical based on its molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

Advanced Materials and Catalytic Applications of 2 Bromo 4 2,5 Dichlorophenyl 1 Butene

Role as a Monomer in Polymer Synthesis

The presence of a vinyl bromide moiety in 2-Bromo-4-(2,5-dichlorophenyl)-1-butene makes it a prime candidate for use as a monomer in various polymerization reactions. The bromine atom can act as a leaving group or a site for radical initiation, enabling its incorporation into polymer chains.

One of the most relevant polymerization techniques for such a monomer is Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edunih.govrsc.org The bromo group in this compound could serve as an initiating site for the polymerization of other monomers or the compound itself could be polymerized. The tolerance of ATRP to various functional groups means that the dichloro-substituted phenyl ring would likely remain intact during polymerization, imparting specific properties to the resulting polymer. cmu.edu

Furthermore, this compound could be employed in other polymerization methods such as conventional free-radical polymerization or be a comonomer in the synthesis of copolymers. For instance, it could be copolymerized with monomers like styrenes or acrylates to tailor the properties of the final material. nih.gov The incorporation of the 2,5-dichlorophenyl group could enhance the thermal stability and flame retardancy of the resulting polymers.

Precursor in Organic Electronic Materials (e.g., semiconductors, luminescent materials)

The development of organic electronic materials, particularly for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on the design and synthesis of novel π-conjugated systems. magtech.com.cnd-nb.infofrontiersin.org Aryl halides, such as this compound, are crucial precursors in the synthesis of these materials through various cross-coupling reactions.

The dichlorophenyl group of the molecule can be functionalized through reactions like Suzuki or Stille couplings to extend the π-conjugation, a key requirement for organic semiconductors. The bromine atom on the butene chain also offers a handle for further chemical modification. While direct research on this specific compound is not available, the general strategy of using brominated aromatic compounds to build larger, electronically active molecules is well-established in the field of organic electronics. nih.govresearchgate.netlookchem.com The electron-withdrawing nature of the chlorine atoms could also influence the electronic properties, such as the HOMO and LUMO energy levels, of any derived materials. nih.gov

Applications in Fine Chemical Synthesis as a Building Block

In the realm of fine chemical synthesis, molecules with multiple reactive sites are valuable building blocks for constructing complex molecular architectures. This compound possesses two such sites: the vinyl bromide and the dichlorinated aromatic ring.

The vinyl bromide can undergo a variety of transformations, including but not limited to:

Cross-coupling reactions: The vinyl bromide can participate in Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles.

Addition reactions: The double bond can undergo addition reactions.

The dichlorophenyl ring can also be functionalized, although the presence of two chlorine atoms makes substitution reactions more challenging and regioselective control would be necessary. Nevertheless, these chlorine atoms could be targeted in specific cross-coupling reactions under appropriate catalytic conditions. The ability to selectively react at either the vinyl bromide or the aromatic ring would make this compound a versatile tool for synthetic chemists. While no direct synthesis of active pharmaceutical ingredients using this specific compound has been reported, similar brominated and chlorinated compounds are common intermediates in medicinal chemistry. mdpi.commdpi.com

Utilization in Catalysis and Ligand Design

Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis, playing a crucial role in tuning the steric and electronic properties of the metal center. nih.govnih.govbeilstein-journals.org The synthesis of novel phosphine ligands often involves the reaction of organohalides with a source of phosphorus.

This compound could potentially be used to synthesize novel phosphine ligands. For example, reaction with a phosphide (B1233454) source could lead to the formation of a phosphine with a butenyl-dichlorophenyl substituent. The steric bulk and electronic nature of this substituent could influence the performance of a metal complex bearing such a ligand in catalytic applications. The design of new ligands is a continuous effort to improve catalyst activity, selectivity, and stability. researchgate.netcardiff.ac.uk

Development of Novel Materials through Derivatization

The chemical reactivity of this compound allows for extensive derivatization to create novel materials with tailored properties.

By targeting the vinyl bromide, a wide array of functionalities can be introduced. For example, reaction with organometallic reagents could lead to the formation of new carbon-carbon bonds, while reaction with amines or alcohols could introduce heteroatoms. The butene backbone itself could be modified, for instance, through epoxidation or dihydroxylation, to introduce further functional groups.

Environmental Fate and Transformation Pathways of 2 Bromo 4 2,5 Dichlorophenyl 1 Butene in Abiotic Systems

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The presence of a carbon-carbon double bond and a bromine atom suggests that 2-Bromo-4-(2,5-dichlorophenyl)-1-butene is susceptible to photolytic degradation. In aquatic environments, direct photolysis may occur through the absorption of solar radiation, leading to the cleavage of the carbon-bromine (C-Br) bond, which is typically weaker than carbon-hydrogen or carbon-chlorine bonds. This process would generate a vinyl radical and a bromine radical. The vinyl radical would be highly reactive and could undergo further reactions, such as hydrogen abstraction from water or reaction with dissolved oxygen.

Indirect photolysis is also a probable degradation pathway, mediated by photochemically produced reactive intermediates (PPRIs) naturally present in sunlit waters, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov Hydrophobic compounds tend to associate with dissolved organic matter (DOM), where the steady-state concentrations of these reactive species can be orders of magnitude higher than in the bulk water, potentially accelerating photodegradation. nih.gov

In the atmosphere, the primary degradation mechanism for unsaturated organic compounds is reaction with hydroxyl radicals. nist.gov The double bond in this compound would be the principal site of •OH attack, leading to the formation of a brominated haloalkyl radical. Subsequent reactions with oxygen and other atmospheric constituents would lead to the formation of various degradation products, including carbonyl compounds and smaller halogenated molecules. The atmospheric lifetimes of brominated fluoroalkenes have been estimated to be very short, on the order of days, suggesting that similar brominated alkenes would also be rapidly removed from the troposphere. nist.gov

Table 1: Estimated Atmospheric Lifetimes of Structurally Related Bromoalkenes This table presents data for analogous compounds to infer the potential atmospheric reactivity of this compound.

| Compound | Estimated Atmospheric Lifetime |

|---|---|

| Bromofluoroalkene 1 | 1.4 days |

| Bromofluoroalkene 2 | 2.4 days |

| Bromofluoroalkene 3 | 2.8 days |

| Bromofluoroalkene 4 | 3.2 days |

| Bromofluoroalkene 5 | 7.0 days |

| Bromoethene | 1.1 days |

Hydrolysis and Other Abiotic Transformation Processes

The allylic bromide structure of this compound is a key determinant of its susceptibility to hydrolysis. Allylic halides are generally more reactive towards hydrolysis than their saturated counterparts due to the stabilization of the resulting carbocation intermediate by resonance with the adjacent double bond. rsc.org The hydrolysis of allylic halides can proceed through a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism, with the latter being favored by the formation of a stable carbocation. rsc.org

In the case of this compound, hydrolysis would likely lead to the formation of the corresponding allylic alcohol, 4-(2,5-dichlorophenyl)-1-buten-2-ol, and hydrobromic acid. The rate of this reaction would be influenced by environmental factors such as pH and temperature. While specific kinetic data for this compound are not available, studies on other allylic bromides demonstrate that hydrolysis can be a significant degradation pathway. rsc.org It is also known that allylic halides can be converted to saturated aldehydes or ketones through vapor-phase hydrolysis in the presence of a Lewis-acid-type catalyst. google.com

Sorption and Transport in Soil and Sediment Systems

The mobility of this compound in the subsurface is governed by its sorption to soil and sediment particles. The dichlorophenyl group imparts a significant degree of hydrophobicity to the molecule, suggesting a tendency to partition from the aqueous phase to the organic matter fraction of soils and sediments. The sorption of dichlorophenyl-containing compounds, such as 2,4-dichlorophenol and the herbicide diuron, has been shown to be strongly correlated with the organic matter content of the soil. dss.go.thpjsir.org

Table 2: Soil Sorption Coefficients (Kd) for Structurally Similar Compounds This table presents data for analogous compounds to infer the potential sorption behavior of this compound.

| Compound | Soil Type | Organic Matter Content (%) | Kd (L/kg) |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (Diuron) | Soil 1 | 0.52 | Variable with concentration |

| 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (Diuron) | Soil 2 | 1.66 | Variable with concentration |

| 2,4-Dichlorophenol | Agricultural Soil | Not specified | DPP sorbed to a greater extent than DCP |

| 2,4-Dichlorophenol | Woodland Soil | Not specified | More readily extracted than from agricultural soil |

Biodegradation Potential in Environmental Compartments (excluding direct human/animal metabolism)

The biodegradation of halogenated organic compounds is a critical process in their environmental fate. mdpi.com The presence of both chlorine and bromine atoms, as well as an aromatic ring, suggests that this compound would likely be recalcitrant to rapid biodegradation. nih.gov Microbial degradation of such compounds often proceeds slowly and may require the action of specialized microbial consortia. mdpi.com

The initial steps in the biodegradation of halogenated hydrocarbons often involve dehalogenation, which can occur via hydrolytic, reductive, or oxygenolytic mechanisms. mdpi.com The allylic bromide is a potential site for initial hydrolytic dehalogenation by microbial enzymes. The dichlorinated phenyl ring is more resistant to degradation. Aerobic degradation of chlorinated aromatic compounds often proceeds through the action of dioxygenase enzymes, which can lead to ring cleavage. researchgate.net Under anaerobic conditions, reductive dechlorination can occur, where the chlorine atoms are sequentially removed and replaced by hydrogen atoms. eurochlor.org

Analytical Methodologies for Environmental Monitoring (excluding human/animal matrices)

The detection and quantification of this compound in environmental samples such as water, soil, and sediment would require sensitive and selective analytical methods. Given its semi-volatile and hydrophobic nature, gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique. nih.govnih.gov

Sample preparation for soil and sediment would typically involve solvent extraction, for example, using a Soxhlet apparatus or pressurized liquid extraction, followed by a clean-up step to remove interfering co-extracted substances. mdpi.com For water samples, liquid-liquid extraction or solid-phase extraction (SPE) would be employed to concentrate the analyte and remove it from the aqueous matrix. mdpi.com

For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) could be utilized. nih.gov Alternatively, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), could be explored, although GC-MS is generally preferred for nonpolar, volatile compounds.

Table 3: Common Analytical Techniques for Halogenated Organic Compounds in Environmental Samples This table outlines general analytical approaches applicable to the monitoring of this compound.

| Analytical Technique | Sample Matrix | Typical Sample Preparation | Detection Method |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Sediment, Water | Solvent Extraction, SPE, Clean-up | Electron Ionization (EI), Negative Chemical Ionization (NCI) |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Complex matrices (e.g., sludge, biota) | Extensive Clean-up | Selected Reaction Monitoring (SRM) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Soil Extracts | SPE, Direct Injection (for water) | Electrospray Ionization (ESI), APCI |

Uncharted Territory: Future Research and Untapped Potential of this compound

The scientific community has yet to fully explore the potential of the chemical compound this compound. A thorough review of existing scientific literature reveals a significant lack of in-depth research specifically focused on this molecule. While information is available for structurally similar compounds, detailed studies on the synthesis, reaction mechanisms, and potential applications of this compound are notably absent. This scarcity of data, however, presents a fertile ground for future research, offering numerous unexplored avenues for investigation. This article outlines key areas where future research could unlock the potential of this compound.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Bromo-4-(2,5-dichlorophenyl)-1-butene, and what key intermediates should be monitored?

Methodological Answer:

A viable synthetic route involves Friedel-Crafts alkylation of 2,5-dichlorobenzene with a brominated butene precursor. Key intermediates include 2,5-dichlorophenylbutene (prior to bromination) and 4-(2,5-dichlorophenyl)-1-butene , which should be monitored via thin-layer chromatography (TLC) or GC-MS to track regioselectivity. Bromination using N-bromosuccinimide (NBS) under radical initiation ensures selective allylic bromination. Reference synthetic protocols for analogous brominated aryl alkenes (e.g., 4-Bromo-2,5-dimethoxyphenethylamine synthesis) highlight the importance of inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A triplet for the allylic CH₂ group (δ ~2.5–3.0 ppm) and a multiplet for the dichlorophenyl aromatic protons (δ ~7.2–7.8 ppm).

- ¹³C NMR : Signals for the brominated allylic carbon (δ ~30–35 ppm) and quaternary carbons on the aryl ring (δ ~125–135 ppm).

- IR Spectroscopy : C-Br stretch (~550–650 cm⁻¹) and C-Cl stretches (~700–750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion cluster at m/z 294–296 (Br/Cl isotopic pattern). Structural confirmation can be cross-referenced with crystallographic data for related bromo-chloro compounds .

Advanced: How does the steric and electronic environment of the 2,5-dichlorophenyl group influence the reactivity of the butene chain in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing Cl substituents on the aryl ring reduce electron density at the butene chain, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2,5-dichloro arrangement limits accessibility to the β-carbon, favoring α-site reactivity in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) can model charge distribution, as demonstrated for 3-(4-Bromophenyl)-2-chloro-1-propene . Experimental validation via kinetic studies under varying Pd catalyst loads is recommended.

Advanced: What strategies can mitigate competing side reactions during synthesis, particularly halogen displacement?

Methodological Answer:

- Temperature Control : Maintain bromination steps below 0°C to minimize Br/Cl exchange.

- Catalyst Selection : Use radical initiators (e.g., AIBN) instead of Lewis acids to avoid electrophilic substitution at the aryl ring.

- Protecting Groups : Temporarily protect the butene chain during aryl functionalization, as seen in syntheses of 2-Bromo-N-(4-chlorophenyl)butanamide . Monitor side products (e.g., dihalogenated byproducts) via HPLC with UV detection at 254 nm .

Basic: What purification methods are optimal for isolating this compound with high purity?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated products from unreacted dichlorophenyl precursors.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity, as validated for structurally similar bromo-chloro compounds .

- Purity Assessment : Confirm via melting point (compare lit. values for analogues like 2,5-dichlorobenzyl alcohol, mp 79–80°C ) and GC-MS retention times.

Advanced: How can computational chemistry models predict the regioselectivity of electrophilic attacks on the dichlorophenyl-substituted butene system?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the butene chain’s α-carbon shows higher electrophilicity due to conjugation with the aryl ring. Compare with crystallographic data (e.g., bond angles in 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide ) to validate computational predictions. Experimental verification via nitration or sulfonation reactions can test predicted regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.